1-(3-Chloro-5-isopropoxyphenyl)ethanamine
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Overview
Description
1-(3-Chloro-5-isopropoxyphenyl)ethanamine is an organic compound characterized by the presence of a chloro group and an isopropoxy group attached to a phenyl ring, with an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-5-isopropoxyphenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-isopropoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using ethanamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize output.
Purification and Quality Control: Employing advanced purification methods and rigorous quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-isopropoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Dechlorinated ethanamine derivatives.
Substitution Products: Hydroxy, alkoxy, or amino derivatives of the original compound.
Scientific Research Applications
1-(3-Chloro-5-isopropoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-isopropoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or neurotransmission, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-(3-Chloro-5-isopropoxyphenyl)ethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(3-Chloro-4-isopropoxyphenyl)ethanamine, 1-(3-Chloro-5-methoxyphenyl)ethanamine, 1-(3-Chloro-5-ethoxyphenyl)ethanamine.
Uniqueness: The presence of the isopropoxy group at the 5-position and the chloro group at the 3-position confers specific chemical and biological properties that distinguish it from its analogs.
Properties
IUPAC Name |
1-(3-chloro-5-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-11-5-9(8(3)13)4-10(12)6-11/h4-8H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSXVWFULVMSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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